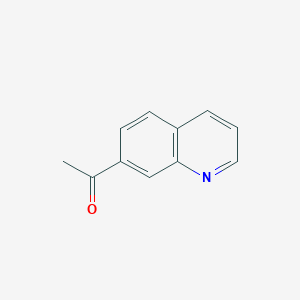

1-(Quinolin-7-yl)ethanone

Description

Properties

IUPAC Name |

1-quinolin-7-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJFYBIYSURMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Quinolin-7-yl)ethanone: Properties and Applications

Abstract

1-(Quinolin-7-yl)ethanone, also known as 7-acetylquinoline, is a key heterocyclic ketone that serves as a foundational scaffold in medicinal chemistry and materials science. The quinoline ring system is a "privileged structure," frequently appearing in pharmacologically active compounds, and the addition of an acetyl group at the 7-position provides a crucial chemical handle for synthetic elaboration.[1][2] This guide provides an in-depth analysis of the core physicochemical properties, spectroscopic characteristics, synthesis, and reactivity of this compound. It further explores its significant role as a building block in the development of novel therapeutic agents, offering a technical resource for researchers, chemists, and professionals in drug discovery and development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[3][4] First isolated from coal tar in 1834, its derivatives have been central to the development of numerous therapeutic agents, from the classic antimalarial drug quinine to modern anticancer and antibacterial agents.[4][5] The synthetic versatility of the quinoline ring allows for extensive functionalization, enabling the generation of structurally diverse molecules with a broad spectrum of biological activities.[3][6]

This compound (Figure 1) is a particularly valuable derivative. The ketone functional group serves as a versatile anchor point for a wide array of chemical transformations, allowing chemists to construct complex molecular architectures. Its position on the benzo-fused portion of the quinoline ring influences the electronic properties and reactivity of the entire scaffold, making it a strategic intermediate for creating targeted therapeutic agents.[6][7] This document serves to consolidate the fundamental chemical and physical data of this compound, providing a practical guide for its use in a research and development setting.

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical research. This section details the known physical properties and expected spectroscopic signatures of this compound.

Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in Table 1. These properties are essential for handling, storage, and quantitative analysis.

| Property | Value | Source(s) |

| CAS Number | 103854-57-5 | [8][9] |

| Molecular Formula | C₁₁H₉NO | [8][9] |

| Molecular Weight | 171.20 g/mol | [8] |

| Appearance | Expected to be a solid at room temperature | General observation for similar aromatic ketones |

| Boiling Point | 384.0 ± 22.0 °C (Predicted) | [10] |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [10] |

| XLogP3 | 1.9 (Predicted) | [9] |

| Storage | Sealed in dry, Room Temperature | [8] |

Table 1: Core Physicochemical Properties.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While a comprehensive public database of spectra for this specific isomer is limited, its expected spectral characteristics can be reliably predicted based on the analysis of its constituent functional groups and comparison with its isomers.[11][12][13]

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of an aromatic ketone. The primary diagnostic peak is the carbonyl (C=O) stretch, which is expected to appear in the 1680-1690 cm⁻¹ region. This frequency is slightly lower than that of a typical aliphatic ketone due to conjugation with the quinoline aromatic system.[11] Other expected signals include aromatic C=C stretching vibrations around 1450-1600 cm⁻¹, C-H stretching from the aromatic rings just above 3000 cm⁻¹, and C-H stretching from the methyl group just below 3000 cm⁻¹.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons and the six aromatic protons on the quinoline ring.

-

Acetyl Protons (-CH₃): A sharp singlet integrating to 3H, expected around δ 2.6-2.8 ppm. The deshielding is due to the adjacent carbonyl group.

-

Aromatic Protons: Six protons on the quinoline ring, appearing between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their position relative to the nitrogen atom and the acetyl group. Protons on the pyridine ring (e.g., at C2 and C4) are typically the most deshielded.[14]

-

-

¹³C NMR: The carbon NMR spectrum should display 11 distinct signals, corresponding to each unique carbon atom.

-

Carbonyl Carbon (C=O): The ketone carbon is the most deshielded, expected to appear far downfield, typically >195 ppm.[15]

-

Acetyl Carbon (-CH₃): The methyl carbon signal is expected in the aliphatic region, around δ 25-30 ppm.

-

Aromatic Carbons: Nine signals are expected in the aromatic region (δ 120-155 ppm), corresponding to the carbons of the quinoline scaffold.

-

2.2.3. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a strong molecular ion peak (M⁺) at m/z = 171, corresponding to its molecular weight.[12][16] A common and significant fragmentation pattern for acetyl-aromatic compounds is the loss of the methyl group (•CH₃, 15 Da) to give a stable acylium ion [M-15]⁺ at m/z = 156, followed by the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z = 128.[11][16]

| Spectroscopic Technique | Expected Key Signals | Rationale |

| IR (Infrared) | ~1685 cm⁻¹ (strong) | C=O stretch, conjugated with aromatic ring |

| >3000 cm⁻¹ (weak-medium) | Aromatic C-H stretch | |

| <3000 cm⁻¹ (weak-medium) | Aliphatic C-H stretch (methyl) | |

| ¹H NMR | δ ~2.7 ppm (singlet, 3H) | Acetyl -CH₃ protons |

| δ 7.5-9.0 ppm (multiplets, 6H) | Quinoline ring protons | |

| ¹³C NMR | δ >195 ppm | Carbonyl carbon |

| δ 120-155 ppm (9 signals) | Aromatic carbons of the quinoline ring | |

| δ ~26 ppm | Acetyl -CH₃ carbon | |

| Mass Spec (EI) | m/z = 171 | Molecular Ion (M⁺) |

| m/z = 156 | Loss of •CH₃ ([M-15]⁺) | |

| m/z = 128 | Loss of •CH₃ and CO ([M-43]⁺) |

Table 2: Predicted Spectroscopic Data for this compound.

Synthesis and Reactivity

Understanding the synthesis and chemical reactivity of this compound is crucial for its application as a synthetic intermediate.

Synthetic Approach: Friedel-Crafts Acylation

A primary and logical route for the synthesis of this compound is the Friedel-Crafts acylation of quinoline.[17][18] This classic electrophilic aromatic substitution reaction involves treating the aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Causality and Experimental Considerations:

-

Regioselectivity: Friedel-Crafts acylation on quinoline preferentially occurs on the electron-rich benzene ring (at positions 5, 6, 7, or 8) rather than the electron-deficient pyridine ring.[19] The nitrogen atom in the pyridine ring complexes with the Lewis acid catalyst, deactivating that ring towards electrophilic attack.[20] The precise ratio of isomers (5-, 6-, 7-, and 8-acetylquinoline) depends heavily on reaction conditions such as temperature and solvent, necessitating careful optimization and purification.

-

Catalyst Stoichiometry: More than a stoichiometric amount of the Lewis acid is often required because the catalyst complexes not only with the acylating agent but also with the nitrogen of the quinoline substrate and the ketone of the product.[18]

Figure 2: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Core Reactivity

The chemical behavior of this compound is dictated by its two primary functional components: the ketone and the quinoline ring.

-

Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. This allows for a vast number of derivatization strategies, including:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) yields the corresponding secondary alcohol, 1-(quinolin-7-yl)ethanol.

-

Oxime Formation: Reaction with hydroxylamine (NH₂OH) produces the corresponding oxime, a common intermediate for further reactions like the Beckmann rearrangement.[21]

-

Wittig Reaction: Conversion of the carbonyl to a C=C double bond using phosphorus ylides.

-

Condensation Reactions: Aldol and Claisen-Schmidt condensations with aldehydes or other ketones to build larger molecular frameworks.

-

-

Reactions on the Quinoline Ring: The acetyl group is an electron-withdrawing, meta-directing group. Therefore, further electrophilic aromatic substitution (e.g., nitration, halogenation) would be expected to occur on the benzene ring, likely at the C-5 and C-8a positions, and will proceed more slowly than on unsubstituted quinoline.[19]

Applications in Drug Discovery and Development

The true value of this compound for drug development professionals lies in its role as a versatile synthetic scaffold.[1][7] The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, and quinoline is a prime example.[2][22]

A Versatile Synthetic Intermediate

By leveraging the reactivity of the acetyl group, medicinal chemists can introduce a wide variety of other functional groups and molecular fragments. This allows for the systematic exploration of the chemical space around the quinoline core to optimize binding affinity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

For instance, the ketone can be transformed into amines, amides, esters, and complex heterocyclic systems, each imparting different physicochemical properties to the final molecule. This systematic modification is central to structure-activity relationship (SAR) studies.[3][6]

Figure 3: Role of this compound as a scaffold for generating diverse molecular derivatives.

Therapeutic Areas of Interest

Derivatives originating from quinoline scaffolds have shown efficacy in a multitude of disease areas, including:

-

Anticancer: Many kinase inhibitors and DNA-targeting agents feature the quinoline core.[1][6]

-

Anti-infective: This includes antimalarial, antibacterial, antifungal, and antiviral agents.[4][5]

-

Anti-inflammatory: Quinoline derivatives have been explored as inhibitors of inflammatory enzymes.[22]

-

Neurodegenerative Diseases: Certain quinoline structures have been investigated for activity against targets relevant to Alzheimer's disease.[5]

By providing a reliable and versatile starting point, this compound facilitates the rapid synthesis of libraries of novel compounds for screening in these and other therapeutic areas.

Conclusion

This compound is more than just a simple aromatic ketone; it is a strategic building block grounded in the proven success of the quinoline pharmacophore. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis and chemical behavior, as outlined in this guide, empowers scientists to efficiently design and construct the next generation of complex molecules with therapeutic potential.

References

-

Quinoline: An Attractive Scaffold in Drug Design. (2021). Mini Reviews in Medicinal Chemistry. Available from: [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Available from: [Link]

-

Musielak, B. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

-

Taylor & Francis Online. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Available from: [Link]

-

Abed, F. M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available from: [Link]

-

Molecules. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]

-

ResearchGate. (n.d.). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). Available from: [Link]

-

Panchal, A., & Vaghela, H. (2023). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Oriental Journal of Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. Available from: [Link]

-

Semantic Scholar. (n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Available from: [Link]

-

The Role of Quinoline Derivatives in Advanced Chemical Applications. (n.d.). Self-published. Available from: [Link]

-

Chemsrc. (n.d.). 1-(3-Quinolinyl)ethanone | CAS#:33021-53-3. Available from: [Link]

-

Bräse, S. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry. Available from: [Link]

-

Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Available from: [Link]

-

PubChem. (n.d.). 1-(7-Methoxyquinolin-2-yl)ethanone. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. Available from: [Link]

-

RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Available from: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]

-

Chem 117 Reference Spectra Spring 2011. (2011). Self-published. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... Available from: [Link]

-

PubChem. (n.d.). 1-(Quinolin-2-yl)ethan-1-one. Available from: [Link]

-

PubChem. (n.d.). 1-(1H-pyrrolo[3,4-g]quinolin-7-ium-2-yl)ethanone. Available from: [Link]

-

PubChem. (n.d.). 1-(Quinolin-3-yl)ethan-1-one. Available from: [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]

-

Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. (n.d.). Self-published. Available from: [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

PubChem. (n.d.). 8-Acetylquinoline. Available from: [Link]

-

The University of Arizona. (n.d.). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. Available from: [Link]

-

PMC. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Available from: [Link]

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available from: [Link]

Sources

- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. echemi.com [echemi.com]

- 10. 1-(3-aminoquinolin-7-yl)ethanone CAS#: 1958063-12-1 [m.chemicalbook.com]

- 11. Buy 1-(2,4-Dimethylquinolin-3-yl)ethanone | 14428-41-2 [smolecule.com]

- 12. 1-(Quinolin-2-yl)ethan-1-one | C11H9NO | CID 318703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(Quinolin-3-yl)ethan-1-one | C11H9NO | CID 5325612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. repository.uncw.edu [repository.uncw.edu]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. quora.com [quora.com]

- 21. researchgate.net [researchgate.net]

- 22. books.rsc.org [books.rsc.org]

synthesis of 1-(Quinolin-7-yl)ethanone

An In-Depth Technical Guide to the Synthesis of 1-(Quinolin-7-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, a key heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, and the 7-acetyl derivative serves as a versatile intermediate for further functionalization. This document explores two primary synthetic strategies: classical ring-forming reactions, exemplified by the Skraup synthesis, and modern cross-coupling techniques that build upon a pre-functionalized quinoline core. For each approach, we delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the strategic rationale behind procedural choices, offering researchers a robust guide for practical application.

Introduction: The Significance of this compound

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of natural products, particularly alkaloids like quinine, and synthetic compounds with diverse pharmacological properties, including anticancer, antimalarial, and antimicrobial activities.[1][2] this compound, also known as 7-acetylquinoline, is a particularly valuable derivative. The acetyl group at the C-7 position provides a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular architectures. It serves as a precursor for synthesizing novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.[3][4] This guide offers a detailed examination of its synthesis for researchers engaged in drug discovery and organic synthesis.

Strategic Approaches to Synthesis

The can be broadly categorized into two strategic pathways:

-

Strategy A: Ring Construction (Classical Approach): Building the quinoline ring system with the acetyl group already present on one of the precursors. The Skraup synthesis is the most prominent example.

-

Strategy B: C-C Bond Formation on a Pre-formed Core (Modern Approach): Starting with a quinoline ring that is functionalized at the 7-position (e.g., with a halogen) and subsequently introducing the acetyl group via a carbon-carbon bond-forming reaction, such as a palladium-catalyzed cross-coupling.

The choice between these strategies depends on factors such as starting material availability, desired scale, and tolerance for isomeric impurities.

Strategy A: The Skraup Synthesis of Quinoline

The Skraup synthesis, developed in 1880, is a classic and robust method for constructing the quinoline core. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene, arsenic pentoxide, or m-nitrobenzenesulfonate), and concentrated sulfuric acid.[5][6] The reaction proceeds via the in situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.

Mechanism and Regioselectivity

When a meta-substituted aniline, such as 3-acetylaniline, is used, the cyclization can occur at either the C-2 or C-6 position relative to the amino group. This leads to the formation of a mixture of two regioisomers: this compound and 1-(Quinolin-5-yl)ethanone.[6][7] The ratio of these isomers is influenced by reaction conditions, but separation is typically required.

Experimental Protocol: Skraup Synthesis of 5- and 7-Acetylquinoline

This protocol is adapted from established methodologies for the Skraup reaction.[6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Acetylaniline | 135.17 | 13.5 g | 0.1 |

| Glycerol | 92.09 | 27.6 g | 0.3 |

| Arsenic Pentoxide | 229.84 | 11.5 g | 0.05 |

| Sulfuric Acid (conc.) | 98.08 | 30 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid (30 mL) to a mixture of 3-acetylaniline (13.5 g, 0.1 mol) and arsenic pentoxide (11.5 g, 0.05 mol).

-

Addition of Glycerol: Heat the mixture to 100°C in a heating mantle. Add glycerol (27.6 g, 0.3 mol) dropwise over 30-45 minutes. The reaction is exothermic; maintain the temperature below 140°C.[7]

-

Reaction: After the addition is complete, heat the reaction mixture at 130-140°C for 3-4 hours with vigorous stirring.[7]

-

Work-up: Cool the mixture to room temperature and carefully pour it into 500 mL of cold water with stirring.

-

Neutralization: Make the aqueous solution strongly alkaline (pH > 10) by the slow addition of concentrated sodium hydroxide solution. This step neutralizes the excess acid and causes the quinoline products to separate, often as an oil or solid.

-

Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude mixture of 5- and 7-acetylquinoline.[7]

-

Purification: The isomers must be separated by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The separation can be challenging and requires careful monitoring by TLC.

Rationale and Trustworthiness

-

Causality: The use of concentrated sulfuric acid is crucial as it acts as both a catalyst for the dehydration of glycerol to acrolein and for the electrophilic aromatic substitution (cyclization) step. The oxidizing agent is necessary for the final aromatization step to form the quinoline ring.

-

Self-Validation: The protocol's trustworthiness lies in its classical nature and widespread use. However, the formation of an isomeric mixture is a significant drawback. The identity and purity of the final, separated this compound must be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Strategy B: Modern Synthesis via Palladium-Catalyzed Cross-Coupling

A more regioselective approach involves the late-stage functionalization of a pre-formed quinoline ring. This strategy hinges on the synthesis of a 7-haloquinoline (e.g., 7-bromo- or 7-chloroquinoline) followed by a palladium-catalyzed cross-coupling reaction to introduce the acetyl group. This avoids the formation of regioisomers, simplifying purification.

Conceptual Workflow

The general workflow for this strategy involves two key stages: the synthesis of the 7-haloquinoline precursor and the subsequent C-C bond formation.

Caption: General workflow for the cross-coupling .

Protocol 1: Synthesis of 7-Chloroquinoline Precursor

7-Chloroquinoline can be synthesized via several routes, including the Skraup reaction on 3-chloroaniline.

Protocol 2: Cross-Coupling using Organometallic Reagents

Once 7-haloquinoline is obtained, various cross-coupling reactions can be employed. The use of mixed lithium-magnesium reagents, as explored by Knochel and co-workers, provides a powerful method for generating a nucleophilic quinoline species that can react with an electrophilic acetylating agent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles |

| 7-Chloroquinoline | 163.61 | 1.64 g | 10 |

| s-Butyllithium (in cyclohexane) | 64.06 | 7.8 mL (1.4 M) | 11 |

| Di-tert-butylmagnesium | 142.52 | 11 mL (1.0 M) | 11 |

| Acetyl Chloride | 78.50 | 0.86 g | 11 |

| Anhydrous THF | - | 50 mL | - |

Procedure:

-

Formation of the Organometallic Reagent: In a flame-dried, three-neck flask under an argon atmosphere, dissolve 7-chloroquinoline (1.64 g, 10 mmol) in anhydrous THF (30 mL). Cool the solution to -10°C.

-

Metal-Halogen Exchange: Add s-butyllithium (7.8 mL of a 1.4 M solution in cyclohexane, 11 mmol) dropwise, maintaining the temperature at -10°C. Stir for 30 minutes. This generates the 7-lithioquinoline intermediate.

-

Transmetalation: Add a solution of di-tert-butylmagnesium (11 mL of a 1.0 M solution in hexanes, 11 mmol) to the reaction mixture. This forms a mixed lithium-magnesium ate complex or the 7-magnesioquinoline species, which exhibits enhanced reactivity and stability.

-

Acylation: Cool the solution to -78°C and add acetyl chloride (0.86 g, 11 mmol) dropwise. Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Rationale and Trustworthiness

-

Causality: The initial bromine- or chlorine-lithium exchange at a low temperature creates a highly reactive organolithium species. Transmetalation to magnesium often provides a more selective and thermally stable organometallic reagent for the subsequent acylation. This precise, low-temperature control is key to preventing side reactions.

-

Authoritative Grounding: This method is grounded in modern organometallic chemistry principles, offering superior regioselectivity compared to classical methods. The success of the reaction is contingent on strictly anhydrous conditions and inert atmosphere to prevent quenching of the highly basic organometallic intermediates. The final product's identity should be rigorously confirmed using spectroscopic methods.

Summary and Conclusion

The can be effectively achieved through two distinct strategies. The classical Skraup synthesis offers a direct, one-pot construction of the quinoline ring but necessitates the chromatographic separation of the C-5 and C-7 regioisomers. In contrast, modern cross-coupling methods provide an unambiguous and highly regioselective route by introducing the acetyl group onto a pre-functionalized 7-haloquinoline core. While this latter approach involves more steps, the simplified purification and higher purity of the final product often make it the preferred method in a research and drug development setting. The choice of synthetic route will ultimately be guided by the specific requirements of the research project, including scale, purity requirements, and available starting materials.

References

- BenchChem. (2025).

- ResearchGate. (n.d.). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence.

- ChemInform. (2010).

- Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?

- ResearchGate. (n.d.).

- Ahmed, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20784–20793.

- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14335–14346.

- Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161.

- Ahmed, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784-20793.

- Brieflands. (n.d.).

- Scilit. (n.d.). 7-Chloroquinoline: a versatile intermediate for the synthesis of 7-substituted quinolines.

- BenchChem. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. brieflands.com [brieflands.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Quinolin-7-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Quinolin-7-yl)ethanone, a valuable heterocyclic ketone with significant potential in medicinal chemistry and materials science. As a key building block, its characterization is paramount for its effective utilization in research and development. This document details a robust synthetic protocol for its preparation via the Skraup synthesis, a classic and reliable method for quinoline synthesis. Furthermore, this guide presents a thorough characterization profile, including predicted physicochemical properties and expected spectroscopic data based on analogous structures. Detailed experimental methodologies for synthesis, purification, and analysis are provided to ensure reproducibility and facilitate its application in the laboratory.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery. The introduction of an acetyl group at the 7-position of the quinoline ring system, affording this compound (also known as 7-acetylquinoline), provides a versatile handle for further chemical modifications, making it a crucial intermediate for the synthesis of more complex molecules and potential drug candidates.

The reactivity of the acetyl group allows for a wide range of chemical transformations, including but not limited to, condensation reactions, halogenations, and oxidations, enabling the construction of diverse molecular architectures. Understanding the synthesis and comprehensive characterization of this compound is therefore essential for researchers aiming to explore the chemical space around the quinoline scaffold.

Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its key physicochemical properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₁H₉NO | - |

| Molecular Weight | 171.20 g/mol | - |

| CAS Number | 103854-57-5 | [1] |

| Appearance | Expected to be a solid at room temperature | Analogy to similar acetylquinolines |

| Melting Point | Not reported. | - |

| Boiling Point | Not reported. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General solubility of quinoline derivatives |

Synthetic Protocol: The Skraup Synthesis

The Skraup synthesis is a well-established and reliable method for the preparation of quinolines from anilines.[2] In the case of this compound, the synthesis commences with 3-acetylaniline (also known as 3-aminoacetophenone). The reaction involves the treatment of the aniline with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as arsenic pentoxide or nitrobenzene). This one-pot reaction proceeds through a series of steps including the dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and subsequent oxidation to yield the aromatic quinoline ring system. A notable feature of using a meta-substituted aniline like 3-acetylaniline is the formation of a mixture of the 5- and 7-substituted quinoline isomers, which necessitates a purification step to isolate the desired 7-isomer.

Step-by-Step Methodology

Caution: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood. The use of arsenic pentoxide requires extreme care due to its high toxicity.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid (30 mL) to a mixture of 3-acetylaniline (13.5 g, 0.1 mol) and arsenic pentoxide (11.5 g, 0.05 mol).

-

Heating and Addition of Glycerol: Heat the mixture to 100°C with vigorous stirring. Once the temperature has stabilized, add glycerol (27.6 g, 0.3 mol) dropwise from the dropping funnel over a period of 30 minutes. It is crucial to control the rate of addition to ensure the reaction temperature does not exceed 140°C.

-

Reaction Completion: After the addition of glycerol is complete, continue to heat the reaction mixture at 130-140°C for an additional 3 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it into a large beaker containing cold water (approximately 500 mL). Filter the solution to remove any solid impurities.

-

Basification and Extraction: Make the filtrate alkaline by the slow addition of a concentrated sodium hydroxide solution until the product separates as an oil or a precipitate. Extract the product with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude mixture of 5- and 7-acetylquinoline.

-

Purification: Purify the crude product by column chromatography on silica gel. The specific eluent system will need to be optimized, but a gradient of ethyl acetate in hexanes is a good starting point for separating the two isomers. The polarity difference between the 5- and 7-isomers should allow for their separation.

Spectroscopic and Physicochemical Characterization

Sources

An In-Depth Technical Guide to 1-(Quinolin-7-yl)ethanone: Molecular Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-(Quinolin-7-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, and plausible synthetic routes. Furthermore, this guide will explore the established biological activities of the broader quinoline class of compounds, thereby contextualizing the therapeutic promise of 7-acetylquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this valuable scaffold.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and rigid, planar structure allow for diverse interactions with biological targets. Consequently, quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The substituent at the 7-position of the quinoline ring has been shown to be crucial for modulating biological activity, making this compound (also known as 7-acetylquinoline) a key intermediate for the synthesis of novel therapeutic agents.[5][6]

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₁H₉NO and a molecular weight of 171.20 g/mol .[7] The molecule consists of a quinoline core with an acetyl group substituted at the 7-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [7] |

| Molecular Weight | 171.20 g/mol | [7] |

| CAS Number | 103854-57-5 | [7] |

| SMILES | CC(=O)C1=CC2=C(C=CC=N2)C=C1 | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Purity | Typically >95% (commercial sources) | [7] |

graph "this compound" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; N1 [label="N"]; C10 [label="C"]; O1 [label="O"]; C11 [label="C"];

// Define positions for atoms to form the quinoline ring and acetyl group C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="1,-1!"]; C6 [pos="1.87,-0.5!"]; C7 [pos="1.87,0.5!"]; C8 [pos="1,1!"]; N1 [pos="-1.73,0!"]; C9 [pos="-1.73,-1!"]; C10 [pos="2.87,1!"]; O1 [pos="3.74,0.5!"]; C11 [pos="2.87,2!"];

// Define edges for bonds C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C1 [len=1.0]; C2 -- N1 [len=1.0]; N1 -- C9 [len=1.0]; C9 -- C4 [len=1.0]; C7 -- C10 [len=1.0]; C10 -- O1 [len=1.0, style=double]; C10 -- C11 [len=1.0];

// Add hydrogens implicitly }

Figure 1: 2D structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis, to form a quinoline. For the synthesis of this compound, a suitable starting material would be 4-amino-3-formylacetophenone. However, a more practical approach involves a variation where a 2-aminobenzaldehyde is reacted with a ketone.

Reaction Scheme:

Figure 2: Proposed Friedländer synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminobenzaldehyde (1 equivalent) and acetylacetone (1.1 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst can influence the reaction rate and yield.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Causality behind Experimental Choices:

-

Solvent: Ethanol is a common solvent for Friedländer reactions as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

-

Catalyst: The catalyst facilitates the initial condensation and subsequent cyclization and dehydration steps.[10]

-

Purification: Recrystallization and column chromatography are standard techniques to remove unreacted starting materials and byproducts, ensuring the high purity of the final compound required for biological and analytical studies.

Structural Elucidation and Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. While a complete set of spectra for this specific molecule is not available in the literature, the expected data can be reliably predicted based on the analysis of closely related quinoline derivatives.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring and the methyl protons of the acetyl group. The aromatic region will display a complex pattern of doublets, triplets, and multiplets corresponding to the six protons on the quinoline core. The methyl protons of the acetyl group will appear as a singlet, typically in the range of δ 2.5-2.8 ppm.[8]

¹³C NMR: The carbon NMR spectrum will exhibit 11 distinct signals. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 195-200 ppm. The nine carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm), and the methyl carbon will be observed in the aliphatic region (δ 25-30 ppm). The chemical shift of the carbon at position 7 will be influenced by the electron-withdrawing acetyl group.[9]

| Assignment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |

| -CH₃ (acetyl) | ~2.7 (s, 3H) | ~28 |

| C=O (acetyl) | - | ~198 |

| Quinoline-H | ~7.5 - 9.0 (m, 6H) | ~121 - 152 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

~1680-1700 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the ketone.

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

-

~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic protons.

-

~1360 cm⁻¹: C-H bending vibration of the methyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 171. The fragmentation pattern would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).[8]

Applications in Drug Development and Medicinal Chemistry

The quinoline scaffold is a cornerstone in the development of a wide array of therapeutic agents. The introduction of an acetyl group at the 7-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.

Potential as an Anticancer Agent

Numerous 7-substituted quinoline derivatives have demonstrated potent anticancer activity.[2][3] These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The acetyl group of this compound can be readily converted into other functional groups, such as oximes, hydrazones, and chalcones, which have been shown to enhance cytotoxic activity against various cancer cell lines.[11]

Figure 3: Role of 7-acetylquinoline in anticancer drug discovery.

Antimicrobial and Anti-inflammatory Potential

Quinoline derivatives are also well-known for their antimicrobial properties.[12] The core structure is found in several antibacterial and antifungal drugs. The 7-acetylquinoline scaffold can be elaborated to generate compounds with enhanced activity against a range of pathogens. Furthermore, certain 7-substituted quinolines have been reported to possess anti-inflammatory activity, suggesting that derivatives of this compound could be explored for the treatment of inflammatory disorders.[4]

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the versatility of the acetyl group for further functionalization, makes it an attractive starting point for the development of novel therapeutic agents. The rich history of the quinoline scaffold in drug discovery provides a strong rationale for the continued exploration of 7-acetylquinoline and its derivatives as potential treatments for a variety of diseases, most notably cancer and infectious diseases. This guide provides a solid foundation for researchers to understand and utilize this promising chemical entity in their drug discovery programs.

References

-

Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. Retrieved from [Link]

-

Scilit. (n.d.). 7-Chloroquinoline: a versatile intermediate for the synthesis of 7-substituted quinolines. Retrieved from [Link]

-

ResearchGate. (2021). Quinoline‐based thiazolidinone derivatives as potent cytotoxic and apoptosis‐inducing agents through EGFR inhibition. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

Scilit. (n.d.). Cytotoxic activity of 7-R-4-substituted quinoline. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2,2,4,8-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). ethanone, 1-[3-[[(E)-[5-(8-quinolinylthio)-2-furanyl]methylidene]amino]phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

ACS Publications. (2026). Hierarchically Structured Organic Cation Intercalated Heterojunction: A Selective Sensor–Catalyst Interface for Simultaneous Detection and Degradation of Fenitrothion. Retrieved from [Link]

-

PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Retrieved from [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Retrieved from [Link]

-

PubMed Central. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR of Compound 7. Retrieved from [Link]

Sources

- 1. Quinoline synthesis [organic-chemistry.org]

- 2. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Characterization of 1-(Quinolin-7-yl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(Quinolin-7-yl)ethanone, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through modern spectroscopic techniques.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. This compound, featuring an acetyl group at the 7-position of the quinoline ring, serves as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and the rational design of novel derivatives. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound, providing both theoretical insights and practical experimental considerations.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The planar, aromatic quinoline ring system and the protruding acetyl group each contribute distinct signals that allow for unambiguous characterization.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the methyl protons of the acetyl group. The chemical shifts and coupling patterns are dictated by the electronic environment of each proton.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.90 | dd | 4.2, 1.7 |

| H-3 | 7.45 | dd | 8.2, 4.2 |

| H-4 | 8.15 | dd | 8.2, 1.7 |

| H-5 | 8.10 | d | 8.5 |

| H-6 | 7.80 | dd | 8.5, 1.8 |

| H-8 | 8.40 | d | 1.8 |

| -COCH₃ | 2.75 | s | - |

Note: These are predicted values based on known substituent effects in quinoline systems. Actual experimental values may vary slightly.

The downfield shift of H-2, H-4, and H-8 is attributed to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the nitrogen atom and the acetyl group. The methyl protons of the acetyl group are expected to appear as a sharp singlet around 2.75 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151.0 |

| C-3 | 121.5 |

| C-4 | 136.0 |

| C-4a | 128.5 |

| C-5 | 129.0 |

| C-6 | 126.0 |

| C-7 | 138.0 |

| C-8 | 128.0 |

| C-8a | 148.0 |

| C=O | 198.0 |

| -CH₃ | 26.5 |

Note: These are predicted values. The carbonyl carbon is expected to be the most downfield signal.

Caption: A typical workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrometric Data

For this compound (C₁₁H₉NO), the expected molecular ion peak [M]⁺ would be at an m/z of 171.0684 (monoisotopic mass). A common fragmentation pathway would involve the loss of the acetyl group.

| Ion | m/z (expected) | Description |

| [M]⁺ | 171 | Molecular Ion |

| [M-CH₃]⁺ | 156 | Loss of a methyl radical |

| [M-COCH₃]⁺ | 128 | Loss of the acetyl radical |

The base peak in the mass spectrum is likely to be the molecular ion or the fragment resulting from the loss of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Methyl |

| ~1685 | C=O stretch | Ketone |

| ~1600, 1500, 1450 | C=C stretch | Aromatic Ring |

| ~1360 | C-H bend | Methyl |

| ~830 | C-H bend | Aromatic (out-of-plane) |

The strong absorption band around 1685 cm⁻¹ is a key indicator of the carbonyl group in the acetyl moiety.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1]

-

Transfer : Filter the solution into a 5 mm NMR tube.[2]

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹³C NMR, a sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.[3]

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.[4]

-

Ionization : Utilize electron ionization (EI) to generate the molecular ion and fragment ions.[5]

-

Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).[6]

FT-IR Spectroscopy

-

Sample Preparation : Prepare a thin film of the solid sample on a KBr plate by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.[7]

-

Background Scan : Record a background spectrum of the empty sample holder.

-

Sample Scan : Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.[8]

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy allows for its unambiguous identification and serves as a critical quality control measure. The predicted data and experimental protocols outlined in this guide provide a solid foundation for researchers working with this important quinoline derivative and will aid in the future development of novel compounds with potential therapeutic and industrial applications.

References

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. IR Spectroscopy of Solids. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Oregon State University. The Mass Spectrometry Experiment. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

University of Waterloo. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

University of Oxford, Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

Unlocking the Therapeutic Promise of 1-(Quinolin-7-yl)ethanone: A Technical Guide for Preclinical Development

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, yet underexplored, derivative: 1-(Quinolin-7-yl)ethanone (CAS No: 103854-57-5). While direct pharmacological data on this compound is sparse, its structural features, embedded within the privileged quinoline core, suggest significant therapeutic potential. This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a series of strategic investigations to systematically uncover and validate the potential pharmacological applications of this compound, with a primary focus on oncology, inflammation, and neuroprotection.

Introduction: The Quinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast number of natural products and synthetic molecules with profound biological effects.[1][2] Its rigid, aromatic structure provides a versatile platform for introducing various functional groups, enabling fine-tuning of steric and electronic properties to achieve desired interactions with biological targets.[3] From the pioneering antimalarial quinine to modern anticancer agents and antibiotics, quinoline derivatives have consistently demonstrated their therapeutic value.[2][5] The diverse bioactivities associated with this scaffold include anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[1][3][6]

This compound, with its acetyl group at the 7-position, presents a unique starting point for derivatization and exploration. The ketone functionality can act as a hydrogen bond acceptor or a reactive handle for further chemical modifications, making it an attractive candidate for targeted drug design.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is critical for any drug development campaign.

| Property | Value | Source |

| CAS Number | 103854-57-5 | [7][8] |

| Molecular Formula | C11H9NO | [7][8] |

| Molecular Weight | 171.20 g/mol | [8] |

| Purity | ≥95% | [8] |

| SMILES | CC(=O)C1=CC2=C(C=CC=N2)C=C1 | [7] |

| MDL Number | MFCD09754107 | [7][8] |

Postulated Pharmacological Applications and a Proposed Research Workflow

Based on the extensive literature on quinoline derivatives, we postulate three primary avenues for the pharmacological application of this compound: oncology, anti-inflammatory, and neuroprotection. A systematic approach, beginning with computational screening and progressing through in vitro and in vivo validation, is essential to explore these possibilities.

Computational Screening: A Virtual First Pass

To prioritize our experimental efforts, a computational approach can provide initial insights into the potential biological targets of this compound.[9][10][][12]

Workflow for Computational Target Identification:

Caption: Workflow for evaluating the anticancer potential of this compound.

Key Experimental Protocols:

-

MTT Cytotoxicity Assay:

-

Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value. [13]

-

-

In Vitro Kinase Assay (Radiometric):

-

Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and [γ-³²P]ATP in a kinase buffer. [14][15] 2. Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction and spot the mixture onto a phosphocellulose membrane.

-

Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter to determine the kinase activity and calculate the IC50 value for the inhibitor. [16]

-

-

In Vivo Xenograft Model:

-

Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice. [17][18] 2. Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

-

Administer this compound (or vehicle) daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, harvest the tumors for pharmacodynamic analysis (e.g., Western blot for target modulation). [19][20]

-

Potential as an Anti-inflammatory Agent

Quinoline derivatives have been investigated as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. [21][22][23] Hypothesized Mechanism: this compound may selectively inhibit COX-2, reducing the production of prostaglandins involved in inflammation and pain, with potentially fewer gastrointestinal side effects than non-selective NSAIDs. [21] Experimental Workflow for Anti-inflammatory Evaluation:

Caption: Workflow to assess the anti-inflammatory activity of this compound.

Key Experimental Protocol:

-

Carrageenan-induced Paw Edema:

-

Measure the initial paw volume of rats using a plethysmometer.

-

Administer this compound or a reference drug (e.g., indomethacin) orally.

-

After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

-

Potential in Neuroprotection

The quinoline scaffold is also found in compounds with neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways. [24][25][26] Hypothesized Mechanism: this compound may protect neurons from oxidative stress-induced cell death by scavenging reactive oxygen species (ROS) or by modulating signaling pathways involved in neuronal survival. [25][27] Experimental Workflow for Neuroprotection Evaluation:

Caption: Workflow for the evaluation of the neuroprotective effects.

Key Experimental Protocol:

-

H₂O₂-induced Oxidative Stress in SH-SY5Y cells:

-

Culture SH-SY5Y neuroblastoma cells in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period.

-

Assess cell viability using the MTT assay.

-

In parallel experiments, measure intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Data Interpretation and Future Directions

The successful execution of this research plan will generate a comprehensive preclinical data package for this compound.

-

Positive Oncology Data: A potent and selective kinase inhibitor with a good in vivo efficacy and safety profile would warrant further lead optimization to improve potency and pharmacokinetic properties, followed by IND-enabling studies.

-

Positive Anti-inflammatory Data: A selective COX-2 inhibitor with in vivo efficacy would be a strong candidate for development as a novel NSAID. Further studies on its cardiovascular and renal safety would be crucial.

-

Positive Neuroprotection Data: A neuroprotective compound with good BBB permeability would be a promising candidate for neurodegenerative diseases. The exact mechanism of action would need to be further elucidated.

Conclusion

This compound is a strategically positioned molecule within the pharmacologically rich family of quinolines. While its specific biological activities remain to be characterized, the workflows and protocols detailed in this guide provide a robust, evidence-based framework for its systematic evaluation. By pursuing a multi-pronged approach that investigates its potential in oncology, inflammation, and neuroprotection, researchers can efficiently and effectively unlock the therapeutic promise of this intriguing compound, potentially leading to the development of novel and impactful medicines.

References

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022-07-15). Journal of Drug Delivery & Therapeutics, 12(4), 211-215. [Link]

-

Virtual screening - Wikipedia. (n.d.). Wikipedia. [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19353-19375. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). [Link]

-

The Computational Revolution in Small Molecule Drug Discovery. (2024-09-05). PharmaFeatures. [Link]

-

In Vivo Oncology Models for Drug Discovery. (2023-04-07). Biocytogen. [Link]

-

Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. [Link]

-

Wayment-Steele, H. K., et al. (2022). Virtual screening for small molecule pathway regulators by image profile matching. bioRxiv. [Link]

-

Comparisons of in vivo cancer models and their applications. (n.d.). ResearchGate. [Link]

-

In Vivo Models. (2025-12-15). Biocompare. [Link]

-

Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025-08-06). ResearchGate. [Link]

-

Homeyer, N., & Gohlke, H. (2012). Computational evaluation of protein – small molecule binding. Molecular BioSystems, 8(5), 1371-1383. [Link]

-

Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]

-

Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2025-08-09). ResearchGate. [Link]

-

In vitro JAK kinase activity and inhibition assays. (2010). PubMed. [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018-12-10). BellBrook Labs. [Link]

-

Asadi, M., et al. (2019). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Research in Pharmaceutical Sciences, 14(5), 456-466. [Link]

-

Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... (n.d.). ResearchGate. [Link]

-

1-(Quinolin-7-yl)ethan-1-one - [Q93897]. (n.d.). Synthonix. [Link]

-

El-Naggar, M., et al. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1856-1871. [Link]

-

George, G., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30485-30503. [Link]

-

Kumar, P., et al. (2010). Neuroprotective effect of MK-801 against intra-striatal quinolinic acid induced behavioral, oxidative stress and cellular alterations in rats. Neurotoxicity Research, 17(4), 370-381. [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 30. [Link]

-

Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.). Semantic Scholar. [Link]

-

Wang, D., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(57), 36147-36159. [Link]

-

Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (2020). Semantic Scholar. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1874. [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2021). Alzheimer's & Dementia, 17(S6). [Link]

-

Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6653-6668. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025-08-27). RSC Medicinal Chemistry. [Link]

-

Design and evaluation of anti-inflammatory 7-amino quinoline derivatives. (2024-12-26). LinkedIn. [Link]

-

Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (n.d.). ResearchGate. [Link]

-

Wang, D., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 20(9), 16866-16880. [Link]

-

Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398. [Link]

-

Quinones as Neuroprotective Agents. (2023). Antioxidants, 12(7), 1469. [Link]

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025-12-20). ResearchGate. [Link]

-

Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). Bioorganic & Medicinal Chemistry, 26(6), 1275-1286. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Advances, 12(45), 29281-29307. [Link]

-

Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. (2022). Antioxidants, 11(11), 2201. [Link]

-

Synthesis and Antimicrobial Evaluation of Polyfunctionally Heterocyclic Compounds Bearing Quinoline Moiety. (2025-08-10). ResearchGate. [Link]

-

(PDF) Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. (n.d.). ResearchGate. [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthonix, Inc > Synthons > 1-(Quinolin-7-yl)ethan-1-one - [Q93897] [synthonix.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. Virtual screening - Wikipedia [en.wikipedia.org]

- 10. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 12. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. biocompare.com [biocompare.com]

- 19. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]

- 20. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]